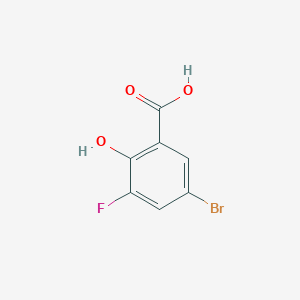

5-Bromo-3-fluoro-2-hydroxybenzoic acid

Beschreibung

Salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives are cornerstone compounds in organic and medicinal chemistry. guidechem.comsynquestlabs.com The most famous derivative, acetylsalicylic acid, is widely known for its therapeutic applications. guidechem.com However, the research significance of this family of molecules extends far beyond this single example. Academic interest in salicylic acid derivatives has grown over the last two decades, with a shift from primarily studying their synthesis and physical properties to identifying their diverse biological activities. nih.gov

These compounds exhibit a wide spectrum of biological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. synquestlabs.comglobalresearchonline.net This versatility makes them attractive scaffolds for drug discovery and development. guidechem.com Researchers continuously explore new synthetic methods and modifications of the salicylic acid core to create novel derivatives with enhanced potency or new therapeutic actions. researchgate.net Their ability to interact with various biological targets ensures their continued importance in the fields of pharmacology and materials science. nih.govresearchgate.net

Halogenation—the introduction of halogen atoms like fluorine and bromine onto a molecule—is a powerful strategy used by chemists to alter the properties of aromatic compounds for research purposes. The inclusion of fluorine, the most electronegative element, can have profound effects on a molecule's stability, acidity (pKa), and how it is metabolized by biological systems. The carbon-fluorine bond is exceptionally strong, and replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can significantly increase a drug candidate's lifespan in the body. Furthermore, fluorine's electron-withdrawing nature can modulate the acidity of nearby functional groups, which can be critical for a molecule's interaction with a biological target.

Bromine, while also an electron-withdrawing halogen, offers different strategic advantages. Its larger size and greater polarizability compared to fluorine allow it to participate in "halogen bonding," a type of non-covalent interaction that can help a molecule bind tightly to a protein receptor. In synthetic chemistry, bromine atoms on an aromatic ring serve as versatile reactive "handles." They are excellent leaving groups in various cross-coupling reactions, allowing chemists to easily form new carbon-carbon or carbon-heteroatom bonds, thereby building more complex molecular architectures.

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic compound that combines the core structure of salicylic acid with both a bromine and a fluorine atom. While extensive studies detailing specific, direct biological activities of this particular molecule are not widely published, its primary academic relevance lies in its role as a specialized chemical building block or synthetic intermediate. synquestlabs.comnih.gov Its value is derived from the unique arrangement of its functional groups.

The structure provides multiple points for chemical modification: the carboxylic acid group, the hydroxyl group, and the halogenated aromatic ring. This trifecta of functionalities makes it a valuable precursor for the synthesis of more complex molecules in discovery research programs. For instance, related halogenated salicylic acid derivatives are used to synthesize compounds screened for neuroprotective and anti-inflammatory effects. researchgate.netnih.gov The bromine atom can be used in cross-coupling reactions to add complexity, while the fluorine and hydroxyl groups influence the electronic properties and potential interactions of the final target molecule. Therefore, the academic relevance of this compound is currently centered on its utility in synthetic chemistry, providing a platform for creating novel compounds for further investigation in chemical and biological sciences.

Chemical and Physical Properties of this compound

The following table summarizes the key computed chemical and physical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₇H₄BrFO₃ |

| Molecular Weight | 235.01 g/mol |

| IUPAC Name | This compound |

| CAS Number | 251300-29-5 |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 233.93278 Da |

| Polar Surface Area | 57.5 Ų |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIJWZUOZRTSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472220 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-29-5 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Hydroxybenzoic Acid

Established Synthetic Routes to 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

While a definitive, universally established route for the synthesis of this compound is not extensively documented in readily available literature, plausible multi-step synthetic pathways can be constructed from known transformations of precursor aromatic compounds. These routes typically involve a sequence of electrophilic aromatic substitution reactions and other functional group interconversions.

Multi-Step Synthesis from Precursor Aromatic Compounds

The synthesis of this compound can be envisaged to start from simpler, commercially available aromatic precursors. The key is the sequential introduction of the bromo, fluoro, hydroxyl, and carboxyl groups in a manner that leads to the desired 1,2,3,5-substitution pattern.

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already on the ring. For the synthesis of the target molecule, bromination could be performed on a precursor such as 3-fluoro-2-hydroxybenzoic acid.

In electrophilic aromatic substitution, both the hydroxyl (-OH) and the carboxyl (-COOH) groups are ortho-, para-directing. However, the hydroxyl group is a strong activating group, while the carboxyl group is a deactivating group. The fluorine atom is also an ortho-, para-director but is a deactivating group. The powerful activating and directing effect of the hydroxyl group would likely dominate. In a precursor like 3-fluoro-2-hydroxybenzoic acid, the positions ortho and para to the hydroxyl group are positions 3, 5, and the carbon bearing the carboxyl group. Since position 3 is already substituted with fluorine, the bromination would be directed to position 5.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov The choice of reagent and reaction conditions can influence the selectivity and yield of the bromination. For instance, bromination of salicylic (B10762653) acid can yield 5-bromosalicylic acid. chemicalbook.comias.ac.in

Table 1: Examples of Electrophilic Bromination Reactions on Related Substrates

| Starting Material | Brominating Agent | Product | Reference |

| Salicylic acid | Tetrapropylammonium nonabromide (Pr₄NBr₉) | 5-Bromosalicylic acid | chemicalbook.com |

| Salicylic acid | Bromine (Br₂) in acetic acid | 5-Bromosalicylic acid and 3,5-dibromosalicylic acid | ias.ac.in |

| 3-Hydroxybenzonitrile | N-Bromosuccinimide (NBS) | 2-Bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile | nih.gov |

Introducing a fluorine atom onto an aromatic ring can be achieved through several methods. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. A patent for the preparation of a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, utilizes a diazotization reaction of 2-methyl-3-amino-5-bromobenzoic acid methyl ester with hexafluorophosphoric acid and sodium nitrite (B80452). This suggests that a potential precursor for this compound could be 3-amino-5-bromo-2-hydroxybenzoic acid.

Another method for fluorination is nucleophilic aromatic substitution on a suitably activated aromatic ring. However, for an unactivated ring, electrophilic fluorinating agents such as Selectfluor® are often employed. The regioselectivity would again be dictated by the directing effects of the existing substituents.

The introduction of a carboxylic acid group onto an aromatic ring can be accomplished through various carboxylation reactions. A classic method is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. researchgate.net This reaction typically introduces the carboxyl group ortho to the hydroxyl group. Therefore, a potential precursor for the target molecule could be 2-bromo-4-fluorophenol. The carboxylation of this phenol (B47542) would be expected to yield this compound. The carboxylation of various phenol derivatives has been studied, and the reaction conditions can be optimized to favor the desired product. researchgate.net

Alternatively, a carboxyl group can be introduced by the oxidation of a methyl group or by the hydrolysis of a nitrile. Palladium-catalyzed C-H carboxylation of phenols has also been developed as a more modern approach. nih.gov

Table 2: Examples of Carboxylation Reactions

| Starting Material | Carboxylation Method | Product | Reference |

| Phenol | Kolbe-Schmitt reaction (using sodium phenoxide and CO₂) | Salicylic acid | researchgate.net |

| Phenol derivatives | Reaction with sodium ethyl carbonate under microwave irradiation | Corresponding salicylic acids | researchgate.net |

| Phenols with silanol (B1196071) directing group | Pd-catalyzed C-H carboxylation | Salicylic acids | nih.gov |

The introduction of a hydroxyl group can be a challenging step. One possible route involves the hydrolysis of a diazonium salt, which can be prepared from an aromatic amine. For instance, if a synthetic route leads to 5-bromo-3-fluoro-2-aminobenzoic acid, this intermediate could potentially be converted to the target compound via diazotization followed by hydrolysis.

Another approach is the nucleophilic aromatic substitution of a suitable leaving group, such as a nitro group or a halogen, although this typically requires harsh reaction conditions or the presence of activating groups.

Regioselective Synthesis Approaches for Ortho-, Meta-, and Para-Substitution

The key to a successful synthesis of this compound lies in the careful control of the regioselectivity at each step. The directing effects of the substituents play a crucial role. youtube.compressbooks.pub

-OH (Hydroxyl): A strongly activating ortho-, para-director.

-COOH (Carboxyl): A deactivating meta-director.

-F (Fluoro): A deactivating ortho-, para-director.

-Br (Bromo): A deactivating ortho-, para-director.

A plausible synthetic strategy would involve introducing the substituents in an order that leverages these directing effects to achieve the desired substitution pattern. For example, starting with a meta-substituted precursor could be advantageous.

One hypothetical route could begin with 3-fluorophenol (B1196323) .

Carboxylation: The Kolbe-Schmitt reaction on 3-fluorophenol would be expected to introduce the carboxyl group ortho to the powerful hydroxyl directing group. This would likely lead to a mixture of 3-fluoro-2-hydroxybenzoic acid and 5-fluoro-2-hydroxybenzoic acid.

Separation of Isomers: The desired 3-fluoro-2-hydroxybenzoic acid intermediate would need to be separated from its isomer.

Bromination: Electrophilic bromination of 3-fluoro-2-hydroxybenzoic acid would then be directed by the strongly activating hydroxyl group to the position para to it (position 5), yielding the final product, this compound.

Another potential route could start with 5-bromosalicylic acid . chemicalbook.comchemicalbook.comnih.gov

Fluorination: The challenge here would be the regioselective introduction of a fluorine atom at the 3-position. Direct electrophilic fluorination would be directed by the hydroxyl group to the ortho and para positions. Since the para position (position 5) is already occupied by bromine, fluorination would likely occur at position 3.

A third strategy could involve starting with an aniline (B41778) derivative and utilizing diazotization reactions for the introduction of either the fluorine or the hydroxyl group. For instance, starting from 3-amino-5-bromobenzoic acid :

Hydroxylation: Introduction of the hydroxyl group at the 2-position.

Fluorination: Introduction of the fluorine at the 3-position via a Sandmeyer-type reaction. The order of these steps would need to be carefully considered to ensure the correct regiochemistry.

The successful synthesis of this compound is a testament to the power of modern synthetic organic chemistry in constructing complex molecules with high precision. The choice of starting materials and the sequence of reactions must be carefully planned to navigate the challenges of regioselectivity posed by the interplay of multiple directing groups on the aromatic ring.

Direct Halogenation Protocols

Direct electrophilic bromination of 3-fluoro-2-hydroxybenzoic acid presents a straightforward approach to the synthesis of this compound. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring: the hydroxyl (-OH) and carboxyl (-COOH) groups. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. The fluorine atom also influences the regioselectivity through its electron-withdrawing inductive effect and electron-donating mesomeric effect.

In a typical protocol, the bromination of a substituted hydroxybenzoic acid can be carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The choice of solvent and reaction conditions is crucial to control the selectivity and prevent the formation of undesired isomers. For instance, the synthesis of the related compound 3-bromo-2-fluoro-4-hydroxybenzoic acid involves the sequential halogenation of a 4-hydroxybenzoic acid precursor. Challenges in these direct halogenation steps include preventing over-halogenation and ensuring the desired regioselectivity, often requiring careful monitoring by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Functional Group Interconversions for Halogen Placement

An alternative and often more selective method for the synthesis of this compound involves the interconversion of functional groups. A prominent example of this strategy is the Sandmeyer reaction, which allows for the introduction of a bromine atom at a specific position on the aromatic ring via a diazonium salt intermediate. wikipedia.org This method typically starts with an aromatic amine precursor.

The synthesis can commence with a suitably substituted aniline, which is first diazotized using a reagent like sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom onto the ring. wikipedia.org This reaction is particularly useful when direct bromination lacks the desired regioselectivity. For example, a synthetic route to a related compound, 2-bromo-3-fluorobenzoic acid, involves nitration, bromination, reduction of the nitro group to an amine, and subsequent deamination via a Sandmeyer-type reaction. google.com This multi-step approach offers greater control over the final substitution pattern.

Alternative Synthetic Pathways for this compound Analogues

The core structure of this compound can be further elaborated to produce a variety of complex analogues. Modern cross-coupling reactions are instrumental in this regard, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position.

Ullmann Transformation Applications

The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. In the context of this compound analogues, the Ullmann reaction can be employed to introduce, for example, an aryloxy or an amino group at the 5-position by reacting the bromo-substituted precursor with a phenol or an amine in the presence of a copper catalyst.

A relevant example is the synthesis of 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid. This transformation is achieved by refluxing the starting material with sodium carbonate in water, followed by the addition of a copper(II) bromide catalyst and a ligand such as (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane. This process results in the displacement of the bromine atom with a hydroxyl group, yielding the desired product in high yield.

| Reactant | Reagents | Product | Yield |

| 5-bromo-2-fluorobenzoic acid | 1. Na₂CO₃, H₂O, Reflux2. CuBr₂, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, Reflux | 2-fluoro-5-hydroxybenzoic acid | 87% |

This interactive table summarizes the Ullmann transformation for a related compound.

Suzuki-Miyaura Coupling Strategies for Complex Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used to form carbon-carbon bonds and can be applied to this compound or its esters to introduce a wide range of aryl or vinyl substituents at the 5-position.

The general scheme involves the reaction of the bromo-substituted benzoic acid derivative with a boronic acid or a boronic ester in the presence of a palladium catalyst, a base, and a suitable ligand. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and can be optimized for specific substrates. researchgate.net The use of hydroxyaryl halides in Suzuki-Miyaura couplings can be challenging, but successful protocols have been developed. researchgate.net

Buchwald–Hartwig Amination in Related Systems

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction can be used to synthesize a variety of N-aryl derivatives of 3-fluoro-2-hydroxybenzoic acid by coupling this compound with primary or secondary amines.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The optimization of these components is crucial for the successful coupling of various amines. The reaction conditions can be tailored to accommodate a wide range of functional groups on both the amine and the aryl halide. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of synthesizing this compound and its derivatives with high yield and selectivity. For cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, several factors can be fine-tuned.

Key Optimization Parameters:

Catalyst System: The choice of the palladium precursor and the ligand is paramount. Sterically hindered and electron-rich phosphine ligands often enhance the catalytic activity. researchgate.net

Base: The nature and stoichiometry of the base can significantly influence the reaction rate and yield. Common bases include carbonates, phosphates, and alkoxides. researchgate.net

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and the stability of the catalyst.

Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete conversion without product degradation.

Recent advancements have seen the application of machine learning and high-throughput experimentation to rapidly optimize reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the efficient identification of the best combination of catalyst, ligand, base, and solvent for a given set of substrates. chemistryviews.orgspringernature.com

| Reaction Type | Key Optimization Variables | Common Reagents/Conditions |

| Suzuki-Miyaura Coupling | Catalyst, Ligand, Base, Solvent | Pd(OAc)₂, Phosphine Ligands, K₂CO₃, Methanol (B129727) |

| Buchwald-Hartwig Amination | Catalyst, Ligand, Base, Solvent | Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene |

This interactive table highlights key variables for optimizing common cross-coupling reactions.

Catalyst Systems and Ligand Effects

In the synthesis of halogenated aromatic compounds, the choice of catalyst is crucial for achieving high yield and selectivity. For the bromination of phenolic compounds, various catalytic systems can be employed.

Lewis Acids: Lewis acids such as AlCl₃, FeCl₃, and zeolites can be used to catalyze the bromination of aromatic rings. google.com These catalysts polarize the brominating agent, increasing its electrophilicity and facilitating the substitution reaction. For instance, a combination of a shape-selective zeolite catalyst and a Lewis acid has been shown to be effective for the selective bromination of aromatic substrates. google.com

Photoredox Catalysis: Visible light-induced photoredox catalysis offers a mild and efficient method for the bromination of phenols. In this approach, a photocatalyst, such as Ru(bpy)₃Cl₂, can be used to generate a bromine radical from a bromide source in situ, which then reacts with the phenol. beilstein-journals.org

In palladium-catalyzed cross-coupling reactions, which could be employed in the synthesis of more complex derivatives of this compound, the nature of the ligand plays a significant role. Electron-rich and sterically hindered phosphine ligands, for example, can enhance the catalytic activity of palladium by promoting oxidative addition and reductive elimination steps. nih.gov The electronic and steric properties of the ligand can influence the selectivity and efficiency of the catalytic cycle. nih.gov

| Catalyst System | Brominating Agent | Substrate Type | Key Advantages |

| Zeolite and Lewis Acid | Molecular Bromine | Aromatic Compounds | High selectivity and yield |

| Photoredox Catalyst | Bromide Source | Phenols | Mild reaction conditions |

| Palladium with Phosphine Ligands | Not applicable | Aryl Halides | High efficiency in cross-coupling |

Solvent Selection and Reaction Medium Influence

The solvent can significantly impact the rate and selectivity of electrophilic aromatic substitution reactions. The choice of solvent depends on the specific reaction and the nature of the reactants.

In the diazotization-fluorination sequence, a mixture of concentrated sulfuric acid and water is a suitable solvent system. researchgate.net The acidic medium is necessary for the formation of the diazonium salt, and the aqueous environment facilitates the subsequent fluorination reaction.

For direct bromination of a phenolic compound, the polarity of the solvent can influence the outcome of the reaction.

Non-polar solvents: In non-polar solvents like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄), the reaction between a phenol and bromine tends to yield monobrominated products. byjus.commlsu.ac.in This is because the less polar environment does not strongly solvate the charged intermediates, thus moderating the reactivity.

Polar solvents: In polar solvents like water, the halogenation of phenols is often rapid and can lead to polysubstitution. For example, the reaction of phenol with bromine water typically yields the tribrominated product. byjus.com

The use of a homogeneous reaction medium allows for better control over the reaction and can facilitate the testing of various additives to improve the yield and selectivity.

Temperature and Pressure Control in Synthetic Sequences

Temperature and pressure are critical parameters in the synthesis of halogenated aromatic compounds. Precise control over these conditions is often necessary to ensure the desired outcome and prevent side reactions.

In the diazotization reaction, low temperatures, typically between -5 °C and -20 °C, are crucial. researchgate.net Diazonium salts are often unstable at higher temperatures and can decompose, leading to a lower yield of the desired product.

| Parameter | Influence on Synthesis | Typical Conditions |

| Temperature | Affects reaction rate, selectivity, and stability of intermediates. | Diazotization: -5 to -20 °C |

| Pressure | Can influence reaction equilibrium, especially in gas-phase reactions. | Generally atmospheric pressure for liquid-phase reactions. |

Advanced Synthetic Techniques for this compound

Beyond classical synthetic methods, advanced techniques can be applied to introduce functional groups at a late stage in a synthetic sequence or to control the stereochemistry of analogues of this compound.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis. This approach avoids the need for de novo synthesis of each analogue.

For a molecule like this compound, LSF could be employed to introduce additional diversity. For example, if this core structure is part of a larger, more complex molecule, a C-H bond on the aromatic ring could be selectively functionalized. Palladium-catalyzed C-H activation is a common method for achieving such transformations. acs.org

Furthermore, the bromine atom on the ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the late-stage introduction of a wide range of substituents. Similarly, the development of late-stage fluorination techniques allows for the introduction of fluorine atoms into complex molecules, which can significantly alter their biological properties. nih.govnih.gov

Stereoselective Synthesis Considerations for Analogues

While this compound itself is achiral, the synthesis of chiral analogues is an important consideration for applications in areas such as drug discovery. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

For analogues of this compound that contain stereocenters, for example, in a side chain attached to the aromatic ring, asymmetric synthesis methods can be employed. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemical outcome of a reaction.

For instance, a stereoselective Birch reduction/alkylation of a chiral ester of a salicylic acid derivative can be used to generate a quaternary stereocenter. escholarship.org This approach could be adapted to synthesize chiral analogues of this compound with high diastereoselectivity. The development of methods for the stereoselective introduction of halogens is also an active area of research, which could be relevant for the synthesis of more complex, chiral halogenated natural product analogues. nih.gov

Spectroscopic and Structural Elucidation of 5 Bromo 3 Fluoro 2 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of 5-Bromo-3-fluoro-2-hydroxybenzoic acid provides critical information about the placement of hydrogen atoms on the aromatic ring. The spectrum is expected to show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

The two aromatic protons, H-4 and H-6, are chemically non-equivalent and exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the neighboring fluorine atom. The proton at the C-6 position typically appears as a doublet, split by the adjacent H-4 proton. The proton at the C-4 position is expected to appear as a doublet of doublets, due to coupling with both the H-6 proton and the fluorine atom at C-3. The hydroxyl and carboxylic acid protons are generally observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | Broad singlet | N/A | N/A |

| -OH | Broad singlet | N/A | N/A |

| H-6 | Doublet | J(H6-H4) | ~2-3 |

| H-4 | Doublet of Doublets | J(H4-H6), J(H4-F3) | ~2-3 (H-H), ~8-10 (H-F) |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound has seven carbon atoms, each in a unique chemical environment, which should result in seven distinct signals in the spectrum. The chemical shifts are influenced by the attached functional groups. Carbons bonded to electronegative atoms like oxygen, fluorine, and bromine are deshielded and appear at a higher chemical shift (downfield).

The spectrum will show one signal for the carboxylic acid carbon (C-7), which is typically found in the 165-175 ppm range. The six aromatic carbons will have shifts influenced by the substituents. The carbons directly bonded to fluorine (C-3) and oxygen (C-2) will show characteristic shifts and may exhibit splitting due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-7 (-COOH) | 165-175 | Singlet |

| C-2 (-OH) | 150-160 | Doublet (²JCF) |

| C-3 (-F) | 145-155 | Doublet (¹JCF) |

| C-1 | 115-125 | Doublet (²JCF) |

| C-5 (-Br) | 110-120 | Singlet |

| C-4 | 120-130 | Doublet (³JCF) |

| C-6 | 115-125 | Singlet or small doublet (⁴JCF) |

Fluorine-19 (¹⁹F) NMR Applications in Structure Confirmation

¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of fluorine atoms in a molecule. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this signal is indicative of its electronic environment. Furthermore, this signal will be split into a doublet of doublets due to coupling with the ortho proton (H-4) and the meta proton (H-2, if present, though in this case it's a hydroxyl group). The primary coupling observed will be with H-4, providing definitive evidence for their spatial proximity and confirming the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR provides information on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the complete molecular connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak connecting the signals of the H-4 and H-6 protons, confirming that they are spin-coupled and thus spatially close on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of its elemental composition. The molecular formula of this compound is C₇H₄BrFO₃. The presence of bromine is particularly distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and the (M+2) peak, with almost equal intensity, separated by two mass units.

The theoretical monoisotopic mass of the compound can be calculated with high precision. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value very closely (typically within 5 ppm), providing unequivocal confirmation of the molecular formula.

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) | Expected Experimental Mass (Da) |

|---|---|---|---|

| C₇H₄BrFO₃ | [M(⁷⁹Br)]⁻ | 233.9328 | ~233.9328 ± 0.0012 |

| [M(⁸¹Br)]⁻ | 235.9307 | ~235.9307 ± 0.0012 |

Note: Data presented for the negative ion mode [M-H]⁻ would show similar precision.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry provides critical insights into the structure of this compound by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this exact compound is not publicly detailed, the expected fragmentation can be inferred from the behavior of related functional groups such as carboxylic acids, phenols, and halogenated aromatic compounds.

Upon electron impact ionization, the molecular ion peak (M+) would be observed, and its high resolution would confirm the elemental composition of C₇H₄BrFO₃. The presence of bromine would be indicated by a characteristic M+2 isotope peak of nearly equal intensity to the M+ peak, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

The primary fragmentation pathways for aromatic carboxylic acids involve cleavages adjacent to the carbonyl group. libretexts.org Key expected fragmentation patterns include:

Loss of a hydroxyl radical (-OH): This would result in a prominent peak at M-17, corresponding to the formation of a stable acylium ion. miamioh.edu

Loss of a carboxyl group (-COOH): A peak at M-45 would indicate the cleavage of the entire carboxylic acid functional group. libretexts.org

Decarboxylation followed by loss of CO: The molecule may first lose CO₂ (M-44), a common fragmentation for benzoic acids, followed by the subsequent loss of a carbon monoxide molecule from the resulting phenol (B47542) fragment.

Halogen Loss: Cleavage of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds can also occur, leading to fragments corresponding to the loss of Br (M-79/81) or F (M-19) from the molecular ion or subsequent fragments.

The interplay of these fragmentation pathways allows for the comprehensive structural confirmation of the molecule, with each fragment corresponding to a specific structural feature of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the analysis of hydroxybenzoic acid derivatives in various matrices. vu.edu.aurrml.ro For this compound, a reversed-phase high-performance liquid chromatography (HPLC) method would be suitable for its separation from other components. vu.edu.au

A typical LC-MS/MS method would involve the following:

Chromatographic Separation: Separation can be achieved on a C18 or a biphenyl (B1667301) stationary phase column. vu.edu.auresearchgate.net A gradient elution using a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) allows for the effective separation of hydroxybenzoic acid isomers and related compounds. vu.edu.aurrml.ro

Ionization: Electrospray ionization (ESI) in negative mode is highly effective for carboxylic acids and phenols, as they readily deprotonate to form [M-H]⁻ ions. rrml.ro

Mass Analysis: In tandem mass spectrometry (MS/MS), the precursor ion [M-H]⁻ is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. For related dihydroxybenzoic acids, a common fragmentation is the loss of CO₂ (m/z 44) from the precursor ion. rrml.ro For this compound, the precursor ion at m/z 233/235 would be monitored, and a key transition would likely be its fragmentation to a decarboxylated product ion at m/z 189/191.

This technique is highly selective and enables quantification over a wide range of concentrations, making it applicable for metabolic studies or trace-level detection. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and carboxyl functional groups, is non-volatile and would require chemical modification (derivatization) prior to GC analysis.

Derivatization is essential to increase the volatility and thermal stability of the analyte. Common methods include:

Silylation: This is a popular method where active hydrogens in the -OH and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acid into its more volatile TMS ester/ether derivative.

Acylation: Reagents such as perfluoroacid anhydrides can be used to convert the hydroxyl and carboxyl groups into their corresponding perfluoroacyl derivatives, which are stable and highly volatile. gcms.cz

Once derivatized, the compound can be analyzed using a standard GC-MS system. nih.gov The sample is injected into a heated injector, vaporized, and separated on a capillary column (e.g., a nonpolar polysiloxane-based column). The separated derivative then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification and quantification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. Based on studies of closely related molecules like 5-bromosalicylic acid and general spectroscopic principles, the following characteristic absorption bands are expected. nist.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O–H Stretch | Carboxylic Acid | 2500–3300 | Very broad band due to strong hydrogen bonding. vscht.cz |

| O–H Stretch | Phenol | 3200–3600 | Sharper band compared to the carboxylic acid O-H. |

| C–H Stretch | Aromatic Ring | 3000–3100 | Absorption just above 3000 cm⁻¹ is characteristic of aromatic C-H bonds. vscht.cz |

| C=O Stretch | Carboxylic Acid | 1680–1710 | Strong, sharp absorption. Intramolecular hydrogen bonding may shift it to a lower frequency. |

| C=C Stretch | Aromatic Ring | 1400–1600 | Multiple bands of varying intensity. |

| C–O Stretch | Carboxylic Acid/Phenol | 1200–1320 | Strong absorption. |

| C–F Stretch | Aryl Fluoride (B91410) | 1100–1250 | Strong, characteristic band in the fingerprint region. |

| C–Br Stretch | Aryl Bromide | 515–690 | Absorption in the lower frequency fingerprint region. libretexts.org |

These characteristic absorption frequencies allow for the unambiguous confirmation of the hydroxyl, carboxyl, aromatic, and halogen functional groups within the molecule's structure.

X-ray Diffraction Analysis of Related Crystal Structures

Crystal Structure Determination and Molecular Conformation

X-ray diffraction studies on single crystals of related benzoic acid derivatives consistently show that the aromatic ring and the carboxylic acid group are nearly coplanar. mdpi.com This planarity is a result of the conjugation between the phenyl ring and the carboxyl group. For salicylic (B10762653) acid and its derivatives, an intramolecular hydrogen bond forms between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid. researchgate.net This interaction further stabilizes the planar conformation. nih.gov

Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal packing of substituted benzoic acids is predominantly governed by strong intermolecular hydrogen bonds. A hallmark structural motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer. researchgate.netresearchgate.net In this arrangement, two molecules are linked by a pair of O–H···O hydrogen bonds between their carboxylic acid groups. nih.gov

In addition to this primary dimer formation, the molecular structure of this compound contains other features that direct its crystal packing:

Intramolecular Hydrogen Bond: As with salicylic acid, a strong intramolecular O–H···O hydrogen bond is expected between the phenolic hydroxyl group and the carbonyl oxygen. researchgate.netfu-berlin.de This interaction is a defining feature that influences the orientation of the functional groups. nih.gov

Computational and Theoretical Studies on 5 Bromo 3 Fluoro 2 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, providing detailed information about its electronic properties and predicting its spectroscopic behavior. These calculations are foundational for understanding the molecule's reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-Bromo-3-fluoro-2-hydroxybenzoic acid, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry in its ground state. nih.govresearchgate.net These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

The presence of electronegative fluorine and bromine atoms, along with the hydroxyl and carboxylic acid groups, significantly influences the electron density distribution across the benzene (B151609) ring. DFT calculations can quantify these effects, revealing the areas of high and low electron density, which are critical for predicting sites of electrophilic and nucleophilic attack. Studies on similar halogenated and substituted benzoic acid derivatives have shown that DFT provides reliable geometric parameters that are in good agreement with experimental data where available. researchgate.netresearchgate.net

| Parameter | Typical Calculated Value Range | Influencing Factors |

|---|---|---|

| C-Br Bond Length | ~1.88 - 1.91 Å | Aromatic ring electron density |

| C-F Bond Length | ~1.34 - 1.36 Å | High electronegativity of Fluorine |

| C=O Bond Length | ~1.21 - 1.24 Å | Intramolecular hydrogen bonding |

| O-H (hydroxyl) Bond Length | ~0.96 - 0.98 Å | Participation in hydrogen bonding |

| C-C-C Bond Angle (ring) | ~118° - 122° | Steric and electronic effects of substituents |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. thaiscience.info

| Orbital/Parameter | Typical Calculated Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of complex molecules. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to computational prediction. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govworktribe.com

Calculations are typically performed on the optimized geometry of the molecule. The predicted shifts are then scaled and referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental data. nih.gov For this compound, this method can predict the chemical shifts for each unique proton, carbon, and the fluorine atom, providing a theoretical spectrum. The accuracy of these predictions is generally high, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts. nih.gov Such predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

| Atom | Expected Predicted Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| H (Aromatic) | 7.0 - 8.0 | Electron density changes from Br, F, OH, COOH |

| H (OH, COOH) | 5.0 - 12.0 (highly dependent on solvent) | Hydrogen bonding (intra- and intermolecular) |

| C (Aromatic) | 110 - 160 | Direct attachment of electronegative atoms |

| C (Carboxyl) | 165 - 175 | Electronic environment of the carboxyl group |

| F | -110 to -130 | Position on the aromatic ring and electronic effects |

Reactivity and Derivatization of 5 Bromo 3 Fluoro 2 Hydroxybenzoic Acid

Chemical Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions typical of aromatic acids.

Esterification: The carboxylic acid group of 5-Bromo-3-fluoro-2-hydroxybenzoic acid can be converted to an ester through reaction with an alcohol under acidic conditions. This classic Fischer esterification typically involves heating the acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction equilibrium is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed.

Amidation: The synthesis of amides from this compound can be achieved through several methods. Direct reaction with a primary or secondary amine is possible but often requires high temperatures to drive off water. nih.gov More commonly, the carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride or an activated ester, which then readily reacts with an amine at room temperature to form the corresponding amide. Alternatively, coupling agents can be employed to facilitate the direct amidation with amines. Another approach involves the room temperature amidation of 1,3-benzodioxinones, which can be synthesized from salicylic (B10762653) acids, with primary amines. nih.gov

| Reaction | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux in excess alcohol |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent or activation | Amide | Varies with method, often room temperature |

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant transformation for salicylic acid derivatives. This reaction typically requires high temperatures. For instance, salicylic acid itself can be decarboxylated to phenol (B47542) by heating, often in a high-boiling solvent. The presence of substituents on the aromatic ring can influence the rate of this reaction. Copper-catalyzed decarboxylation methods have also been developed, which can proceed under milder conditions compared to purely thermal approaches. These reactions are believed to proceed through the formation of a copper carboxylate intermediate.

Reactions at the Phenolic Hydroxyl Group

The phenolic -OH group is another key site for derivatization, allowing for the formation of ethers and esters.

Alkylation: The phenolic hydroxyl is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkylating agent, such as an alkyl halide, in an S(_N)2 reaction to form an ether. This is a common strategy for protecting the hydroxyl group or for introducing new alkyl functionalities.

Acylation: The phenolic hydroxyl group can be acylated to form a phenyl ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base neutralizes the acidic byproduct (e.g., HCl) and facilitates the reaction. This transformation is often used to protect the hydroxyl group.

The most common method for the formation of phenol-based ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydride or potassium carbonate, to generate a phenoxide anion. This anion then acts as a nucleophile, attacking an alkyl halide (or another substrate with a good leaving group) to yield the corresponding ether. The efficiency of this S(_N)2 reaction is highest with primary alkyl halides.

| Reaction | Reagents | Product Type | Key Principle |

|---|---|---|---|

| Alkylation | Base, Alkyl Halide (R-X) | Phenolic Ether (Ar-O-R) | Nucleophilic substitution by phenoxide |

| Acylation | Base, Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Phenolic Ester (Ar-O-COR) | Nucleophilic acyl substitution |

| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Phenolic Ether (Ar-O-R) | Formation of a phenoxide followed by S(_N)2 attack |

Transformations of the Aromatic Ring

The substituted aromatic ring of this compound can undergo several transformations, primarily involving the carbon-bromine bond or further substitution on the ring.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org This is a powerful method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 5-position. libretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. It couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. lumenlearning.com This reaction provides a direct route to 5-amino derivatives.

Reductive Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation. For instance, a Delftia sp. strain has been shown to reductively dehalogenate 3,5-dibromo-4-hydroxybenzoate (B1263476) under aerobic conditions. nih.gov

Electrophilic Aromatic Substitution: The existing substituents on the benzene (B151609) ring direct the position of any further electrophilic substitution. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The halogens (bromo and fluoro) are deactivating but ortho-, para-directing. The outcome of reactions like nitration or further halogenation would depend on the interplay of these directing effects and the reaction conditions. libretexts.orgyoutube.com

| Reaction | Key Reagents | Transformation | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound, Pd catalyst, Base | C-Br bond to C-C bond | Biaryls, Alkylated/Alkenylated Arenes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | C-Br bond to C-N bond | Aryl Amines |

| Reductive Dehalogenation | Reducing agent (e.g., H₂, catalyst) | C-Br bond to C-H bond | Debrominated Aromatic |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺), Catalyst | C-H bond to C-E bond | Further Substituted Aromatic |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org In the case of this compound, the fluorine atom can act as a leaving group. The reaction is facilitated by the presence of the carboxylic acid and bromo groups, which are electron-withdrawing and help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

For SNAr to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the carbanion intermediate via resonance. libretexts.org In this molecule, the carboxylic acid group is para to the fluorine atom, and the bromine atom is ortho, fulfilling the requirement for activation of the ring toward nucleophilic attack. The reaction proceeds in two main steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. libretexts.org

Table 1: Factors Influencing SNAr Reactivity

| Feature | Role in SNAr | Position Relative to Fluorine |

|---|---|---|

| Fluorine Atom | Leaving Group | C3 |

| Carboxylic Acid Group | Electron-withdrawing, stabilizes intermediate | Para (C5) |

| Bromine Atom | Electron-withdrawing, stabilizes intermediate | Ortho (C2) |

| Hydroxyl Group | Electron-donating, may slightly deactivate for SNAr | Meta (C4) |

Electrophilic Aromatic Substitution on Activated Positions

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. msu.edu The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine, bromine, and carboxylic acid groups are deactivating. Halogens are an exception as they are deactivating but still ortho-, para-directing, while the carboxylic acid group is a meta-director. youtube.com

The combined influence of these groups on this compound directs incoming electrophiles to the C6 position.

-OH group (at C2): Strongly directs ortho (C3, occupied) and para (C6).

-F group (at C3): Directs ortho (C2, C4) and para (C6).

-Br group (at C5): Directs ortho (C4, C6) and para (C2, occupied).

-COOH group (at C1): Directs meta (C3, C5, both occupied).

Considering these effects, the C4 and C6 positions are the most likely targets. However, the powerful para-directing effect of the hydroxyl group, combined with the directing effects of the fluorine and bromine atoms, makes the C6 position the most electronically enriched and sterically accessible site for electrophilic attack. Common EAS reactions include nitration, halogenation, and sulfonation. msu.edumasterorganicchemistry.com

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom at the C5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling is a versatile and widely used reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

This compound can be coupled with various aryl or vinyl boronic acids to create a wide range of biaryl derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govnih.gov

Table 2: Typical Components of a Suzuki-Miyaura Reaction

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate providing one aryl group |

| Organoboron Reagent | Phenylboronic acid | Substrate providing the second aryl group |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Base | K₂CO₃, CsF, K₃PO₄ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |

Beyond the Suzuki-Miyaura reaction, the bromo substituent allows for other palladium-catalyzed C-C bond-forming reactions. These methods expand the synthetic utility of this compound. For instance, the Heck reaction could couple the molecule with alkenes, and the Sonogashira coupling could be used to introduce alkyne moieties. These reactions typically proceed through a similar catalytic cycle involving oxidative addition, but differ in the nature of the coupling partner and the subsequent steps. nih.gov The development of specialized palladium catalysts and ligands has significantly broadened the scope and functional group tolerance of these transformations. nih.gov

Synthesis of Novel Derivatives and Analogues for Targeted Research

The functional groups of this compound, particularly the carboxylic acid, are readily derivatized to produce novel compounds for various research applications.

Hydrazides and their corresponding hydrazones are classes of compounds known for their diverse biological activities. nih.govnih.gov The synthesis of these derivatives from this compound typically follows a two-step process.

Hydrazide Formation: The carboxylic acid is first converted into a more reactive species, commonly an ester (e.g., a methyl or ethyl ester), via Fischer esterification. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to displace the alkoxy group and form the corresponding carbohydrazide, also known as a hydrazide. chemmethod.comnih.gov

Hydrazone Synthesis: The newly formed hydrazide possesses a reactive -NH₂ group. This group can undergo a condensation reaction with a wide variety of aldehydes or ketones. researchgate.net This reaction, usually catalyzed by a small amount of acid, results in the formation of a hydrazone, characterized by the R-C(=O)NHN=CHR' moiety. mdpi.com The selection of different aldehydes and ketones allows for the creation of a large library of hydrazone derivatives with varied structural features. hygeiajournal.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| Phenylboronic acid |

Sulfonamide Analogues

The synthesis of sulfonamide analogues derived from this compound is a key area of interest in medicinal chemistry. The general approach to creating such derivatives involves the conversion of the carboxylic acid group into a sulfonamide moiety. While direct conversion is complex, a common synthetic route involves a multi-step process.

Initially, the this compound would be converted to its corresponding aniline (B41778) derivative. This transformation can be achieved through various methods, such as the Curtius, Hofmann, or Schmidt rearrangement. The resulting 5-bromo-3-fluoro-2-aminophenol can then be diazotized and subjected to a Sandmeyer-type reaction using sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride.

Finally, the 5-bromo-3-fluoro-2-hydroxybenzenesulfonyl chloride can be reacted with a variety of primary or secondary amines or anilines to produce a diverse library of sulfonamide analogues. A similar synthetic strategy has been successfully employed in the preparation of 5-bromo-N-alkylthiophene-2-sulfonamides, where 5-bromothiophene-2-sulfonamide (B1270684) was reacted with different alkyl bromides. nih.gov

Table 1: Potential Sulfonamide Analogues of this compound

| Reactant Amine/Aniline | Resulting Sulfonamide Analogue | Potential Application |

|---|---|---|

| Alkylamine | N-Alkyl-5-bromo-3-fluoro-2-hydroxybenzenesulfonamide | Antibacterial agents |

| Arylamine | N-Aryl-5-bromo-3-fluoro-2-hydroxybenzenesulfonamide | Anticancer agents |

Chalcone (B49325) Scaffold Derivatization

The synthesis of chalcone derivatives from this compound typically proceeds through the formation of an intermediate acetophenone (B1666503), followed by a Claisen-Schmidt condensation. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. researchgate.net

The first step in this derivatization is the conversion of the carboxylic acid group of this compound into a methyl ketone. This can be accomplished by reacting the acid with an organolithium reagent, such as methyllithium, followed by an acidic workup. The resulting 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one (5-bromo-3-fluoro-2-hydroxyacetophenone) serves as a key intermediate.

This acetophenone derivative can then undergo a base-catalyzed Claisen-Schmidt condensation with a variety of substituted benzaldehydes to yield the desired chalcone derivatives. mdpi.com The nature and position of the substituents on the benzaldehyde (B42025) ring can be varied to modulate the biological and chemical properties of the final chalcone product. researchgate.netmdpi.com The synthesis of fluorinated chalcones has been shown to be a viable method for producing compounds with anti-inflammatory and analgesic properties. nih.gov

Table 2: Potential Chalcone Derivatives from this compound

| Benzaldehyde Reactant | Resulting Chalcone Derivative | Potential Biological Activity |

|---|---|---|

| Benzaldehyde | (E)-1-(5-bromo-3-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Antimicrobial |

| 4-Methoxybenzaldehyde | (E)-1-(5-bromo-3-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Antioxidant |

Biological Activity and Mechanistic Investigations of 5 Bromo 3 Fluoro 2 Hydroxybenzoic Acid and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 5-Bromo-3-fluoro-2-hydroxybenzoic acid, which belongs to the broader class of salicylic (B10762653) acids, have been investigated for their ability to inhibit various enzymes critical to disease pathways.

HIV-1 Integrase Inhibition

The 2-hydroxybenzoic acid scaffold is a key structural feature in the investigation of inhibitors for HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov Research into salicylhydrazine-containing compounds has identified this class as a source of potent inhibitors against the enzyme. nih.gov

A crucial feature for the inhibitory activity is the hydroxyl group of the salicyl moiety. nih.gov This group, along with an alpha-keto and hydrazine (B178648) moiety, forms a planar conformation believed to interact with HIV-1 integrase by chelating the essential metal ions (specifically Mn2+) in the enzyme's active site. nih.gov Structure-activity relationship studies have shown that the 2-hydroxyphenyl group is a critical component for this interaction. Modifications to this group, such as the removal of the hydroxyl or its replacement with a bromo or fluoro group, were found to completely abolish the compound's potency against integrase. nih.gov While these studies highlight the importance of the core salicylic acid structure, they also indicate that specific substitutions at other positions are necessary to maintain the precise electronic and steric properties required for effective inhibition. nih.gov

Proteolytic Enzyme Modulation (e.g., Cathepsin E, Elastase)

Based on a review of available scientific literature, no specific studies detailing the modulation or inhibition of the proteolytic enzymes Cathepsin E or Elastase by this compound or its direct derivatives have been identified.

Sirtuin 5 (Sirt5) Inhibition

A novel class of selective Sirtuin 5 (SIRT5) inhibitors based on the 2-hydroxybenzoic acid scaffold has been identified through thermal shift screening assays. umich.edunih.gov SIRT5 is a NAD+-dependent protein deacylase primarily located in the mitochondria that plays a role in regulating metabolic pathways and has been implicated in various cancers. umich.edunih.gov

The 2-hydroxybenzoic acid moiety acts as a "warhead" for these inhibitors. nih.gov Molecular docking and in vitro enzymatic assays have elucidated the mechanism of inhibition. The carboxylate group of the compound forms electrostatic interactions and hydrogen bonds with the unique residues Arg105 and Tyr102 deep within the substrate-binding pocket of SIRT5. nih.gov Additionally, the adjacent hydroxyl group forms a critical hydrogen bond with Val221. nih.gov The necessity of both the carboxylic acid and the hydroxyl group for maintaining inhibitory activity has been confirmed. nih.gov

Lead optimization efforts on an initial hit compound from this class resulted in a derivative with a 10-fold improvement in potency, demonstrating the potential of this chemical scaffold for developing selective SIRT5 inhibitors. nih.govnih.gov

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| Hit Compound 11 | Initial hit from screening | 26.4 ± 0.8 |

| Optimized Compound 43 | Most potent synthesized derivative | 2.6 ± 0.1 |

xCT Antiporter Inhibition and Glutathione (B108866) Depletion

A review of the scientific literature did not yield specific research findings on the direct inhibition of the xCT antiporter (system xc-) or the resulting glutathione depletion by this compound or its derivatives. The xCT antiporter is responsible for importing cystine into cells, which is a rate-limiting substrate for the synthesis of the antioxidant glutathione. nih.gov

Antimicrobial Activity Assessments

The inclusion of halogen atoms, such as bromine and fluorine, into organic scaffolds is a known strategy for enhancing antimicrobial activity, often by increasing the compound's lipophilicity and ability to penetrate bacterial cell membranes. researchgate.netnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives containing a 5-bromo substituted phenyl group have demonstrated notable antibacterial activity. researchgate.net Specifically, a series of 5-bromo substituted phenyl N-acylhydrazone derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, showing a range of inhibitory activities. researchgate.net

The presence of halogen substituents was found to improve the hydrophobicity and lipophilicity of the compounds, enhancing their antibacterial activity. researchgate.net These derivatives generally showed greater efficacy against Gram-positive bacteria compared to Gram-negative strains. For instance, compounds bearing halogen substituents displayed Minimum Inhibitory Concentrations (MICs) ranging from 7.81–31.25 µg/mL against Gram-positive bacteria, while the MICs against Gram-negative bacteria were in the range of 15.63–62.50 µg/mL. researchgate.net The introduction of multiple halogens, such as in a 2,4-dichloro substituted derivative, further improved lipophilicity and resulted in greater activity against Bacillus cereus and Pseudomonas aeruginosa. researchgate.net

| Bacterial Strain | Type | MIC Range (µg/mL) |

|---|---|---|

| Bacillus cereus | Gram-Positive | 7.81 - 31.25 |

| Bacillus subtilis | Gram-Positive | 7.81 - >62.50 |

| Staphylococcus aureus | Gram-Positive | 15.63 - >62.50 |

| Escherichia coli | Gram-Negative | 62.50 |

| Pseudomonas aeruginosa | Gram-Negative | 15.63 - 62.50 |

| Salmonella typhimurium | Gram-Negative | 31.25 - 62.50 |

Data sourced from a study on N-acylhydrazone derivatives with various halogen substitutions. researchgate.net

Antifungal Properties

The parent compound, salicylic acid, is recognized for its ability to inhibit the growth of several plant pathogenic fungi, including postharvest pathogens like Penicillium expansum and Botrytis cinerea. icm.edu.plnih.gov The mechanism of action is often pH-dependent, with increased antifungal efficiency at more acidic pH values, which correlates with a greater uptake of the compound by the fungus. nih.govresearchgate.net

Derivatives of salicylic acid have been synthesized and tested to develop new antifungal agents. Studies on various derivatives have shown that modifications to the core structure can yield compounds with moderate to good activity against phytopathogenic fungi. icm.edu.plresearchgate.net For instance, research into a range of benzoic acid derivatives against the fungus Eutypa lata demonstrated that halogenation could influence antifungal efficacy; specifically, 4-chlorosalicylic acid showed notable activity. icm.edu.pl While direct studies on the antifungal properties of this compound are not prominent, the known activity of other halogenated salicylates suggests that its derivatives could be candidates for investigation as potential antifungal agents. icm.edu.pl

Antimycobacterial Activity

The search for novel drugs to combat tuberculosis has led to investigations into salicylic acid derivatives for their antimycobacterial properties. Research has demonstrated that salicylic acid and certain iodinated derivatives, such as 5-iodo-salicylic acid and 3,5-diiodo-salicylic acid, exhibit promising activity against Mycobacterium tuberculosis. mit.edu The proposed mechanism for some of these compounds involves the acidification of the mycobacterial cytosol, a mode of action that is dependent on the pH of the environment. mit.edu

Furthermore, salicylanilides, which are derivatives of salicylic acid, have been reported to have significant activity against M. tuberculosis and atypical mycobacteria. mdpi.commdpi.com The esterification of these salicylanilides can produce compounds with potent antimycobacterial effects, with some exhibiting higher in vitro activity than second-line drugs like para-aminosalicylic acid (PAS). mdpi.com This body of research on halogenated and other derivatives of salicylic acid indicates a potential area for the exploration of this compound derivatives as potential antimycobacterial agents.

Potential Anticancer Activity

The investigation of this compound in the context of anticancer activity is not extensively documented in available research. However, the compound has been noted as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, this compound methyl ester is used as a precursor in the synthesis of pyrrolo-pyridine kinase modulators, a class of compounds investigated for their role in treating proliferative diseases like cancer. google.com

Specific cell line-based efficacy studies detailing the cytotoxic or antiproliferative effects of this compound are not available in the reviewed scientific literature. Research on structurally related compounds is necessary to infer potential activity.

Given the lack of direct efficacy studies, the specific mechanisms of antiproliferative effects for this compound have not been elucidated.

Plant Defense and Systemic Acquired Resistance (SAR) Induction

Salicylic acid is a key signaling molecule in plant immunity, essential for inducing a broad-spectrum, long-lasting defense response known as Systemic Acquired Resistance (SAR). nih.govamazonaws.com The activation of SAR is associated with the accumulation of pathogenesis-related (PR) proteins, which are thought to contribute to the plant's enhanced resistance against a wide range of pathogens. amazonaws.com

Chemical analogs of salicylic acid have been studied for their ability to induce this defense response. nih.govresearchgate.net Research on halogenated analogs is particularly relevant. A study investigating novel salicylic acid analogs for their ability to induce a defense response in the model plant Arabidopsis found that halogenated derivatives can be effective. Specifically, 5-fluoro-2-hydroxybenzoic acid (a close analog lacking the bromo group at position 5) was identified as a reliable inducer of plant defense. nih.gov This compound was shown to induce the accumulation of NPR1 (NONEXPRESSER OF PR GENES 1), a master regulator of the salicylic acid-mediated defense pathway. nih.govsc.edu

The induction of SAR is characteristically marked by the increased expression of PR genes. amazonaws.com The expression of the defense marker gene PR1 is a hallmark of SAR activation. In studies with salicylic acid analogs, 5-fluoro-2-hydroxybenzoic acid was shown to significantly induce the expression of PR1 in Arabidopsis. nih.gov This finding suggests that halogenated derivatives of salicylic acid can activate the signaling cascade that leads to the production of these key defense-related proteins. nih.gov The ability of this compound to induce PR proteins has not been directly tested, but the activity of its close structural analog provides a strong basis for its potential role in activating plant defense mechanisms. nih.gov

Table 1: Relative Normalized PR1 Gene Expression in Arabidopsis 24 hours After Treatment with Salicylic Acid Analogs (1 mM)

| Treatment Compound | Relative Normalized PR1 Expression (Fold Change) |

|---|---|

| Untreated Control | 1.0 |

| Salicylic Acid (SA) | ~1800 |

| 5-fluoro-2-hydroxybenzoic acid | ~1250 |

| 4-hydroxybenzoic acid | ~1.0 |

Data derived from Palmer, I. A., et al. (2019). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. nih.gov

Induction of Plant Resistance to Viral Pathogens

While direct studies on this compound are limited in the context of plant viral resistance, research into structurally similar compounds, particularly halogenated derivatives of salicylic acid, provides significant insights into its potential mechanisms of action. Salicylic acid is a well-established signaling molecule in plants that plays a crucial role in activating systemic acquired resistance (SAR), a broad-spectrum defense mechanism against various pathogens, including viruses. mdpi.comnih.govmdpi.com The introduction of halogen atoms, such as bromine and fluorine, onto the salicylic acid scaffold can modulate its chemical properties and biological activity.

Investigations into salicylic acid analogs have demonstrated that specific substitutions on the benzene (B151609) ring can enhance the induction of plant defense responses. nih.gov For instance, studies on Arabidopsis thaliana have shown that certain synthetic salicylic acid analogs can effectively induce the expression of pathogenesis-related (PR) genes, which are key markers of SAR activation. nih.gov This induction of PR gene expression is a critical component of the plant's defense arsenal (B13267) against viral pathogens.

A study on salicylic acid analogs, including the closely related compound 5-fluoro-2-hydroxybenzoic acid, revealed its capability to induce a potent defense response in Arabidopsis. nih.gov The application of this analog led to the accumulation of NPR1 (NONEXPRESSER OF PR GENES 1), a master regulator of salicylic acid-mediated plant defense. nih.gov The accumulation of NPR1 is a pivotal step in the signaling cascade that leads to the activation of downstream defense genes. nih.gov